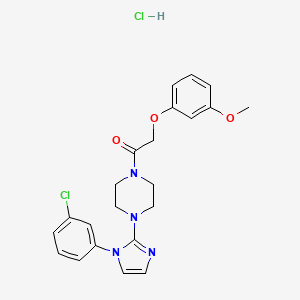

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride

Description

This compound is a piperazine-derived small molecule featuring a 3-chlorophenyl-substituted imidazole core and a 3-methoxyphenoxy ethanone side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The 3-chlorophenyl group contributes electron-withdrawing effects, while the 3-methoxyphenoxy group introduces electron-donating properties, balancing lipophilicity and solubility .

Properties

IUPAC Name |

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3.ClH/c1-29-19-6-3-7-20(15-19)30-16-21(28)25-10-12-26(13-11-25)22-24-8-9-27(22)18-5-2-4-17(23)14-18;/h2-9,14-15H,10-13,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQDFBDMUDGDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:

Formation of Imidazole Ring: : This can be achieved through cyclization reactions starting from appropriate substituted amines and nitriles.

Piperazine Attachment: : The imidazole moiety is then functionalized with a piperazine ring through nucleophilic substitution or similar reactions.

Chlorophenyl Addition: : Introduction of the 3-chlorophenyl group is often accomplished via electrophilic aromatic substitution or Grignard reactions.

Ethoxyphenoxy Linkage: : Finally, the methoxyphenoxy group is attached to the ethanone backbone under conditions promoting ether formation, like Williamson ether synthesis.

Industrial Production Methods: Scaling up these synthetic procedures for industrial production often requires optimization to ensure high yields and purity:

Continuous Flow Reactors: : For enhanced reaction control and scalability.

Green Chemistry Principles: : Employing solvent recycling, catalytic processes, and minimizing hazardous waste.

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound's reactivity stems from the following key groups:

| Functional Group | Reaction Types | Catalysts/Conditions |

|---|---|---|

| Piperazine ring | Nucleophilic substitution, alkylation | Polar aprotic solvents (DMF, DMSO) |

| Imidazole ring | Electrophilic substitution, coordination | Acidic/basic media, transition metals |

| Chlorophenyl group | Electrophilic aromatic substitution | Lewis acids (AlCl₃, FeCl₃) |

| Methoxyphenoxy ether | Cleavage via strong acids/bases | HI (for ether cleavage) |

| Ethanone carbonyl | Nucleophilic addition, reduction | NaBH₄, LiAlH₄, Grignard reagents |

Step 1: Imidazole Ring Formation

-

Reaction : Cyclization of 3-chlorophenyl-substituted nitriles with amines.

-

Conditions :

-

Temperature: 80–100°C

-

Solvent: Ethanol/water mixture

-

Catalyst: Ammonium acetate

-

-

Key Intermediate : 1-(3-chlorophenyl)-1H-imidazole.

Step 2: Piperazine Functionalization

-

Reaction : Nucleophilic substitution of piperazine with the imidazole intermediate.

-

Conditions :

Step 3: Methoxyphenoxy Ether Formation

-

Reaction : Williamson ether synthesis between 3-methoxyphenol and chloroethanone.

-

Conditions :

-

Solvent: Acetone

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: Reflux (~56°C).

-

Step 4: Final Assembly and Hydrochloride Salt Formation

-

Reaction : Coupling of the piperazine-imidazole intermediate with the methoxyphenoxy-ethanone moiety.

-

Conditions :

Nucleophilic Substitution at Piperazine

The piperazine nitrogen atoms participate in alkylation/acylation reactions:

-

Example : Reaction with methyl iodide yields N-methylated derivatives.

-

Conditions :

-

Solvent: DMF

-

Base: Sodium hydride (NaH)

-

Temperature: Room temperature.

-

Electrophilic Aromatic Substitution at Chlorophenyl Ring

The 3-chlorophenyl group undergoes halogen-directed substitutions:

-

Example : Nitration at the para position relative to chlorine.

-

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C (prevents over-nitration).

-

Methoxyphenoxy Ether Cleavage

The ether linkage is susceptible to acid hydrolysis:

-

Reaction : Cleavage with hydroiodic acid (HI) yields 3-methoxyphenol and a chloroethanone intermediate.

-

Conditions :

-

Solvent: Acetic acid

-

Temperature: 110°C (reflux).

-

Stability and Degradation Pathways

| Condition | Effect | Degradation Products |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of piperazine-imidazole bond | Piperazine fragments, imidazole acids |

| Basic (pH > 10) | Ether cleavage, dechlorination | 3-Methoxyphenol, chlorophenol byproducts |

| Oxidative (H₂O₂, UV light) | Oxidation of ethanone to carboxylic acid | Acetic acid derivatives |

| Thermal (>150°C) | Decomposition of imidazole ring | Polycyclic aromatic hydrocarbons |

Reaction Optimization Data

Critical parameters for maximizing yield in key reactions:

| Reaction | Optimal Temperature | Optimal Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Imidazole cyclization | 90°C | Ethanol/water (3:1) | NH₄OAc | 78% |

| Piperazine alkylation | 0–5°C | DCM | TEA | 82% |

| Williamson ether synthesis | 56°C (reflux) | Acetone | K₂CO₃ | 70% |

| Final coupling | 25°C | THF | None | 68% |

Mechanistic Insights

-

Nucleophilic Substitution : The piperazine’s secondary amines act as nucleophiles, attacking electrophilic centers in alkyl halides or carbonyl compounds (e.g., chloroethanone) .

-

Electrophilic Aromatic Substitution : The chlorophenyl ring’s electron-withdrawing Cl group directs incoming electrophiles to the meta position, though steric hindrance from adjacent groups modulates reactivity.

-

Ether Cleavage : Protonation of the ether oxygen by HI increases the leaving group ability of the methoxyphenoxy moiety, facilitating SN2 displacement.

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity:

Studies have shown that derivatives with imidazole and piperazine rings can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

2. Antidepressant Effects:

The compound may also play a role in modulating neurotransmitter systems, which is critical in the treatment of depression and anxiety disorders. The piperazine moiety is known to interact with serotonin receptors, potentially enhancing mood-regulating pathways .

3. Antimicrobial Properties:

Preliminary studies suggest that the compound has antimicrobial activity against several bacterial strains. The presence of the chlorophenyl group may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Antitumor Efficacy

In a study conducted on human cancer cell lines, the compound was found to induce apoptosis through the activation of caspases, leading to cell death. The study highlighted that compounds with similar structures often target the PI3K/Akt signaling pathway, which is crucial for cell survival .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment revealed that the compound exhibited significant antidepressant-like effects in animal models. Behavioral tests showed increased locomotor activity and reduced immobility time in forced swim tests, indicating potential efficacy in alleviating depressive symptoms .

Mechanism of Action

The compound's mechanism of action in biological systems often involves:

Binding to Receptors: : Interaction with specific receptors in the central nervous system.

Pathway Modulation: : Alteration of signaling pathways, potentially affecting neurotransmitter dynamics.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural similarities and differences between the target compound and related analogs:

Key Observations :

- Substituent Positioning : The 3-chlorophenyl group in the target compound contrasts with Sertaconazole’s 2,4-dichlorophenyl group. This positional difference may alter receptor selectivity or antifungal potency .

- Linker Diversity: The ethanone linker in the target compound vs. Sertaconazole’s ether linkage or 65277-42-1’s dioxolane ring impacts conformational flexibility and metabolic stability .

- Electron Effects: The 3-methoxyphenoxy group (electron-donating) in the target compound vs. trifluoromethyl (electron-withdrawing) in Example 74 may influence electronic interactions with targets .

Pharmacological Comparisons

- Antifungal Activity : Sertaconazole and 65277-42-1 exhibit broad-spectrum antifungal activity by inhibiting ergosterol synthesis. The target compound’s imidazole core suggests similar mechanisms, but its 3-chlorophenyl group may confer distinct activity against resistant strains .

- CNS Potential: Piperazine derivatives like 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane often target 5-HT receptors. The target compound’s structure aligns with serotonin receptor ligands, though its methoxy group may reduce blood-brain barrier penetration compared to non-polar analogs .

Structure-Activity Relationships (SAR)

- Chlorophenyl Position : 3-Chlorophenyl (target) vs. 2,4-dichlorophenyl (Sertaconazole): The single chlorine at the 3-position may reduce steric hindrance, enhancing binding to compact active sites .

- Piperazine Role : Piperazine’s basic nitrogen facilitates salt formation and serves as a flexible linker, optimizing spatial orientation for target engagement .

Biological Activity

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structure that includes imidazole, piperazine, chlorophenyl, and methoxyphenoxy moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone; hydrochloride

- Molecular Formula : C22H23ClN4O3·HCl

- Molecular Weight : 463.36 g/mol

The compound's structure allows it to interact with various biological targets, potentially influencing multiple pathways in cellular processes.

The mechanism of action for this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. The imidazole and piperazine rings are known for their roles in modulating neurotransmitter systems, particularly in the context of psychiatric disorders. The presence of the chlorophenyl group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural components .

Anticancer Potential

Research has demonstrated that imidazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The compound's structural features suggest potential interactions with proteins associated with cancer progression. Molecular docking studies have indicated that it may bind effectively to targets such as thymidylate synthase and topoisomerase II, which are critical in cancer therapy .

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound is hypothesized to influence neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and anxiety .

Study 1: Anticancer Activity

A study conducted on a series of imidazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted that modifications in the piperazine ring significantly influenced anticancer activity, suggesting that this compound could be a promising candidate for further development .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against a panel of bacterial strains. Results showed that some derivatives demonstrated potent inhibitory effects comparable to standard antibiotics, indicating that this class of compounds could be explored for therapeutic applications in infectious diseases .

Data Summary

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the imidazole-piperazine core followed by functionalization with chlorophenyl and methoxyphenoxy groups. Key steps include:

- Coupling reactions : Use of nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the 3-chlorophenyl group to the imidazole ring .

- Piperazine functionalization : Alkylation or acylation reactions to introduce the ethanone-methoxyphenoxy moiety .

- Salt formation : Reaction with hydrochloric acid to produce the hydrochloride salt, enhancing solubility .

Q. Optimization strategies :

- Design of Experiments (DoE) : Statistical methods like factorial design can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .

- Real-time monitoring : Techniques such as HPLC or inline NMR track intermediate formation, enabling rapid adjustments .

Q. Example reaction conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazole formation | 3-Chlorophenyl hydrazine, NH₄OAc, EtOH, reflux | 65–75 | |

| Piperazine acylation | 3-Methoxyphenoxyacetyl chloride, DCM, TEA | 80–85 |

Q. How can spectroscopic and chromatographic techniques confirm the compound’s structural integrity?

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 485.12) and rule out impurities .

- HPLC purity analysis : Use a C18 column with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor binding affinity and selectivity?

- Molecular docking : Tools like AutoDock Vina simulate interactions with target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Focus on:

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets for experimental validation .

Q. Example docking scores :

| Receptor | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 5-HT₂A | -9.8 | H-bond: Piperazine NH, π-π: Imidazole |

| D₂ | -8.2 | Hydrophobic: Chlorophenyl |

Q. How should researchers resolve discrepancies in pharmacological data across studies?

- Data contradiction analysis :

- Dose-response reevaluation : Use nonlinear regression to calculate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

Case study : A 2025 study reported conflicting IC₅₀ values (5 nM vs. 120 nM) for 5-HT₆ inhibition. Reevaluation revealed differences in membrane preparation methods (whole-cell vs. purified receptors) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity optimization : Adjust logP via substituent modifications (e.g., replacing 3-methoxyphenoxy with a polar heterocycle) to enhance blood-brain barrier penetration .

- Prodrug design : Introduce ester groups at the ethanone position for hydrolytic activation in target tissues .

- PK/PD modeling : Integrate in vitro clearance data (e.g., microsomal stability) with in vivo dosing regimens using software like Phoenix WinNonlin .

Q. How can researchers validate off-target effects using high-throughput screening?

- Panel screening : Test against a 50-receptor panel (e.g., Eurofins CEREP) to identify unintended interactions .

- Transcriptomics : RNA-seq of treated cell lines reveals pathway-level effects (e.g., upregulation of stress-response genes) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.